molecular formula C14H32N2O4 B1296406 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) CAS No. 5261-23-4

3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)

Cat. No.: B1296406
CAS No.: 5261-23-4
M. Wt: 292.41 g/mol
InChI Key: ORAJHYSVXOYBCP-UHFFFAOYSA-N
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Chemical Reactions Analysis

3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) involves the formation of stable complexes with metal ions. The compound has multiple hydroxyl and amine groups that can coordinate with metal ions, forming a stable chelate complex . This chelation process prevents the metal ions from participating in unwanted side reactions and enhances the stability of the system .

Comparison with Similar Compounds

Similar compounds to 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) include:

The uniqueness of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) lies in its specific structural arrangement, which provides distinct chelating properties and reactivity compared to other chelating agents .

Properties

IUPAC Name

3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAJHYSVXOYBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCCO)CCN(CCCO)CCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318290
Record name 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5261-23-4
Record name 5261-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328433
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20318290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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